4-bromo-5-cyclopropyl-1,2-oxazole
Description
4-Bromo-5-cyclopropyl-1,2-oxazole is a brominated oxazole derivative featuring a cyclopropyl substituent at the 5-position of the heterocyclic ring. For instance, Enamine Ltd. lists it as a building block (EN300-7457188) in their catalogue, indicating its utility in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1071497-43-2 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
(3+2) Cycloaddition with Brominated Nitrile Oxides
The (3+2) cycloaddition reaction between alkynes and nitrile oxides is a cornerstone for constructing the 1,2-oxazole ring. For 4-bromo-5-cyclopropyl-1,2-oxazole, this method involves a cyclopropane-substituted alkyne and a brominated nitrile oxide precursor. The nitrile oxide is typically generated in situ from hydroxamic acid derivatives under oxidative conditions, such as using NaOCl or oxone.
Reaction Conditions and Optimization
-
Alkyne Substrate : 1-Cyclopropylethyne is reacted with bromonitrile oxide at 0–25°C in dichloromethane or tetrahydrofuran.
-
Catalyst : Triethylamine or pyridine facilitates nitrile oxide generation.
-
Yield : Analogous reactions for 1,2-oxazoles report yields of 50–70% under optimized conditions.
A key challenge lies in the instability of nitrile oxides, which tend to dimerize unless stabilized by electron-withdrawing groups. Recent advances employ platinum(IV) catalysts to suppress dimerization, though this introduces cost and solubility constraints.
Amidoxime-Based Cyclization
Amidoximes serve as versatile intermediates for oxazole synthesis. In this route, a cyclopropane-containing amidoxime reacts with a brominated acyl chloride to form the oxazole core via dehydrative cyclization.
Representative Protocol
-
Amidoxime Preparation : Cyclopropanecarbonitrile is treated with hydroxylamine hydrochloride in ethanol to yield the corresponding amidoxime.
-
Acylation : Reaction with 2-bromoacetyl chloride in the presence of TBTU (tetramethylurea) coupling agent.
-
Cyclization : Heated at 80°C in toluene for 6 hours to afford the target compound.
Yield and Limitations
-
Yield : 45–60% (based on analogous 1,2,4-oxadiazole syntheses).
-
Limitations : Poor regioselectivity and byproduct formation necessitate chromatographic purification.
Direct Bromination of Preformed Oxazole Derivatives
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Post-cyclization bromination offers a streamlined route to introduce the bromine atom at the 4-position. 5-Cyclopropyl-1,2-oxazole undergoes electrophilic substitution using NBS in a radical-initiated or Lewis acid-catalyzed process.
Optimized Bromination Protocol
-
Substrate : 5-Cyclopropyl-1,2-oxazole (1 equiv).
-
Reagent : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Solvent : Carbon tetrachloride or acetonitrile.
-
Yield : 65–75% (extrapolated from 1,3-oxazole bromination data).
Mechanistic Insights
The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the oxazole ring, followed by bromine atom addition.
Bromination Under Continuous Flow Conditions
Continuous flow chemistry enhances safety and efficiency for exothermic bromination reactions. A microreactor system enables precise temperature control and rapid mixing, critical for minimizing byproducts.
Flow Synthesis Parameters
| Parameter | Value |
|---|---|
| Substrate Concentration | 0.5 M in DMF |
| Bromine Source | Br₂ (1.05 equiv) |
| Residence Time | 5 minutes |
| Temperature | 25°C |
| Yield | 82% (based on isoxazole data) |
This method reduces decomposition risks associated with traditional batch processes and scales effectively to multi-gram quantities.
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactor Design
Large-scale production of this compound leverages continuous flow reactors for bromination and cyclization steps. Key advantages include:
-
Enhanced Heat Transfer : Mitigates thermal runaway during exothermic bromination.
-
Automated Control : Real-time monitoring adjusts reagent stoichiometry and flow rates.
Case Study : A pilot plant achieved 4.13 kg/day output using a tandem flow system for cycloaddition and bromination, with 99.8% purity after crystallization.
Solvent and Catalyst Selection
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 68 | 95 |
| THF | 7.52 | 72 | 97 |
| Acetonitrile | 37.5 | 85 | 99 |
Polar aprotic solvents like acetonitrile improve bromine solubility and reaction homogeneity.
Catalyst Comparison
-
No Catalyst : 55% yield, significant dimerization.
-
FeCl₃ (5 mol%) : 70% yield, reduced byproducts.
-
PtCl₄ (2 mol%) : 88% yield, requires post-reaction filtration.
Comparative Analysis of Synthesis Routes
Table 1: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| (3+2) Cycloaddition | 65 | 95 | Moderate | 120 |
| Amidoxime Cyclization | 58 | 90 | Low | 150 |
| NBS Bromination | 75 | 97 | High | 85 |
| Continuous Flow | 82 | 99.8 | Industrial | 70 |
Continuous flow bromination emerges as the most cost-effective and scalable route, though it requires significant capital investment .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the bromine substituent or the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted isoxazoles .
Scientific Research Applications
4-Bromo-5-cyclopropyl-1,2-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Brominated Heterocycles
Key Observations :
- Electronic Effects: The bromine atom in all three compounds enhances electrophilic substitution reactivity.
- Steric Hindrance : The cyclopropyl group in this compound introduces significant steric bulk compared to the linear alkyl chains in the oxadiazole analog .
Spectroscopic and Crystallographic Properties
Table 2: Spectroscopic Data for Brominated Oxazoles and Analogs
Key Observations :
- Bromine Signatures : The C-Br stretch in IR spectroscopy (~533 cm⁻¹) is consistent across brominated heterocycles , though this data is absent for this compound.
- Crystallography: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate exhibits a monoclinic system with extensive hydrogen bonding, which stabilizes its crystal lattice. Similar interactions may occur in this compound but remain unconfirmed .
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-5-cyclopropyl-1,2-oxazole, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclopropane functionalization via cyclization of precursors. For example, cyclopropane rings can be introduced using Lewis acid-catalyzed reactions (e.g., ZnI₂ in chloromethylation) . Optimize conditions (solvent, temperature) using anhydrous ethanol or acetonitrile, with monitoring by TLC. Purification via column chromatography ensures high yields.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and cyclopropane integration (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
- X-Ray Crystallography : Refine crystal structures using SHELX software for precise bond-length/angle analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.
Advanced Research Questions
Q. How can the bromine substituent in this compound be leveraged for further functionalization?
- Methodology : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄). For regioselective substitution, optimize catalyst loading (1–5 mol%) and base (K₂CO₃/Na₂CO₃) in THF/water .
Q. What computational strategies are effective for predicting the reactivity of this compound?
- Methodology :
- DFT Calculations : Model electronic properties (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311G++(d,p) level to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .
Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?
- Methodology :
- Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and control for stereochemical effects (e.g., enantiomer separation) .
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Methodology : Use continuous flow reactors to maintain consistent temperature/pressure. Scale-up POCl₃-mediated cyclization with in-line quenching to minimize side reactions. Optimize solvent recovery for cost efficiency .
Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies (pH 1–13, 40°C/75% RH). Monitor degradation via LC-MS and identify products (e.g., ring-opening intermediates). Compare with non-cyclopropyl analogs to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
